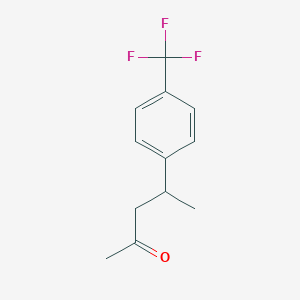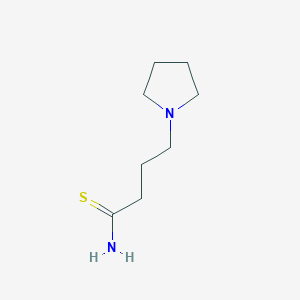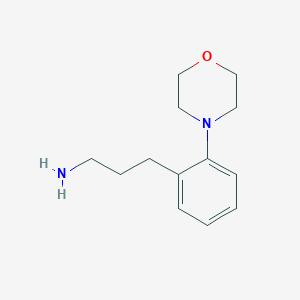
2-(4-Morpholinyl)benzenepropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Morpholinyl)benzenepropanamine is an organic compound that features a morpholine ring attached to a benzenepropanamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)benzenepropanamine typically involves the reaction of 4-morpholine with benzenepropanamine under controlled conditions. One common method involves the use of coupling reactions, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Morpholinyl)benzenepropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions vary but generally involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted morpholine compounds.
Aplicaciones Científicas De Investigación
2-(4-Morpholinyl)benzenepropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-(4-Morpholinyl)benzenepropanamine involves its interaction with specific molecular targets and pathways. It can act as a modulator of lysosomal pH by facilitating the transmembrane transport of chloride anions . This disruption of lysosomal pH homeostasis can lead to various biological effects, including the inactivation of lysosomal enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(4-Morpholinyl)benzenepropanamine include other morpholine derivatives and benzenepropanamine analogs. Examples include:
- 2-(4-Morpholinyl)benzothiazole
- 4-(4-Morpholinyl)phenyl compounds
Uniqueness
What sets this compound apart from similar compounds is its specific combination of the morpholine ring and benzenepropanamine structure, which imparts unique chemical properties and potential applications. Its ability to modulate lysosomal pH and interact with specific molecular targets makes it a compound of significant interest in various research fields.
Propiedades
Número CAS |
1000566-18-6 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3-(2-morpholin-4-ylphenyl)propan-1-amine |
InChI |
InChI=1S/C13H20N2O/c14-7-3-5-12-4-1-2-6-13(12)15-8-10-16-11-9-15/h1-2,4,6H,3,5,7-11,14H2 |
Clave InChI |
FXSHCLSVGVSVNN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC=CC=C2CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


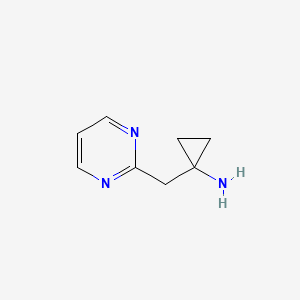

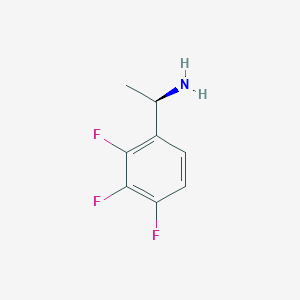

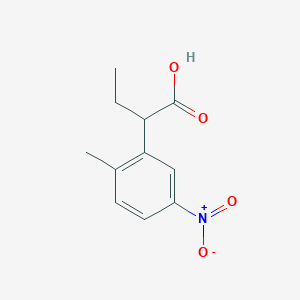
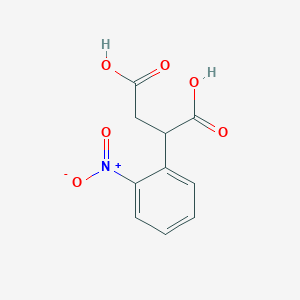

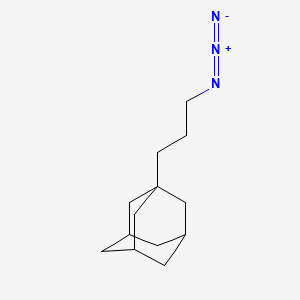

![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
